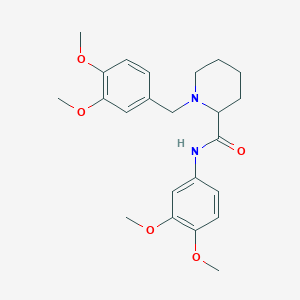
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells. ABT-199 has shown promise as a targeted therapy for various types of cancer, particularly hematological malignancies.
作用机制
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. By targeting BCL-2, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide induces cell death in cancer cells with high levels of BCL-2 expression, while sparing normal cells.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, leading to tumor regression and improved survival in preclinical and clinical studies. 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
实验室实验的优点和局限性
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has several advantages as a targeted therapy for cancer. It has shown high selectivity towards cancer cells with high levels of BCL-2 expression, while sparing normal cells. 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has also shown promising results in clinical trials, with high response rates and durable remissions in patients with relapsed or refractory CLL and AML. However, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide also has limitations, including the potential for acquired resistance and the need for biomarker testing to identify patients with high levels of BCL-2 expression.
未来方向
There are several future directions for research on 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide. One area of research is the development of biomarkers to identify patients who are most likely to benefit from 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide therapy. Another area of research is the development of combination therapies that enhance the efficacy of 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide, such as immunotherapy or other targeted therapies. Additionally, further research is needed to understand the mechanisms of acquired resistance to 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide and to develop strategies to overcome it.
合成方法
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide is synthesized through a multistep process involving several chemical reactions. The starting materials include 3,4-dimethoxybenzaldehyde, 3,4-dimethoxyaniline, and piperidine. The final step involves the coupling of the piperidine derivative with the 3,4-dimethoxybenzyl derivative to form 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide.
科学研究应用
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, 1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide has shown selective toxicity towards cancer cells with high levels of BCL-2 expression, while sparing normal cells. Clinical trials have shown promising results, with high response rates and durable remissions in patients with relapsed or refractory CLL and AML.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-27-19-10-8-16(13-21(19)29-3)15-25-12-6-5-7-18(25)23(26)24-17-9-11-20(28-2)22(14-17)30-4/h8-11,13-14,18H,5-7,12,15H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPQGRUSJZIPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCCC2C(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenyl)piperidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)
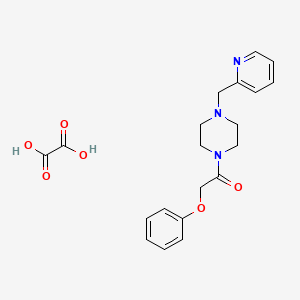
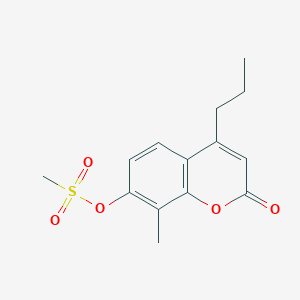
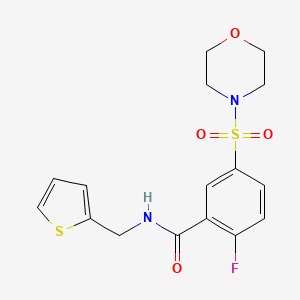
![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)

![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)
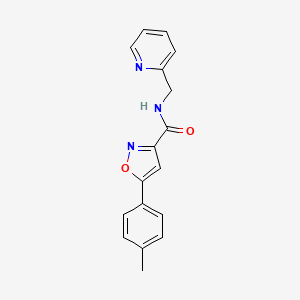
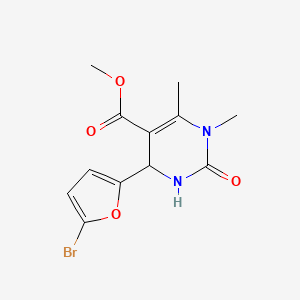
![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)
![2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4961469.png)